molecular formula C12H14N2O2 B3345385 Formamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 104510-12-5

Formamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-

Cat. No. B3345385
CAS RN: 104510-12-5
M. Wt: 218.25 g/mol
InChI Key: BITNNVPWWORZHM-UHFFFAOYSA-N
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Description

“Formamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-” is also known as Melatonin . It is a hormone produced by the pineal gland and is involved in the regulation of sleep . It is used as a sleep aid and to help reset the body’s clock and reduce jet-lag .


Synthesis Analysis

The full name of the chemical is N-allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl] prop-2-en-1-amine . It is related to the compounds 5-MeO-DPT and DALT . In April 2020, Chadeayne et al. solved the crystal structure of the freebase form of 5-MeO-DALT .


Molecular Structure Analysis

The molecular formula of Melatonin is C13H16N2O2 . The average mass is 232.278 Da and the monoisotopic mass is 232.121185 Da . It is an acetamide in which one of the hydrogens attached to the nitrogen atom is replaced by a 2-(5-methoxy-1H-indol-3-yl)ethyl group .


Chemical Reactions Analysis

The compound 5-MeO-DALT, which is related to Melatonin, binds to various receptors with Ki values lower than 10μM and also acts as a DAT and SERT monoamine reuptake inhibitor . The metabolism and cytochrome P450 inhibition of 5-MeO-DALT has been described in scientific literature .


Physical And Chemical Properties Analysis

The molecular formula of Melatonin is C13H16N2O2 . The average mass is 232.278 Da and the monoisotopic mass is 232.121185 Da .

Mechanism of Action

Melatonin is involved in the regulation of sleep . It is used as a sleep aid and to help reset the body’s clock and reduce jet-lag .

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-10-2-3-12-11(6-10)9(7-14-12)4-5-13-8-15/h2-3,6-8,14H,4-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITNNVPWWORZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344179
Record name Formamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-

CAS RN

104510-12-5
Record name Formamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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